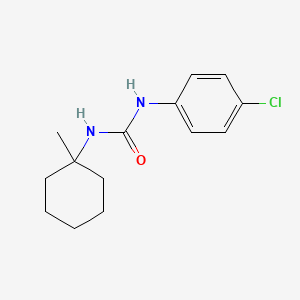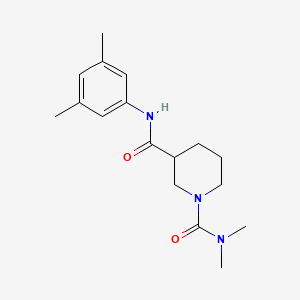
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea, also known as CPPU, is a plant growth regulator that is widely used in the agricultural industry. CPPU is a synthetic cytokinin that is structurally similar to natural cytokinins, which are plant hormones that regulate cell division and differentiation. CPPU has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in a variety of crops.
Mecanismo De Acción
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea acts as a cytokinin analog by binding to cytokinin receptors in plant cells. This binding activates a signaling pathway that promotes cell division and elongation, leading to increased growth and yield. This compound also affects other plant hormones, such as auxins and gibberellins, which further contribute to its growth-promoting effects.
Biochemical and Physiological Effects:
This compound has been shown to increase chlorophyll content, photosynthesis rate, and enzyme activity in plants. This compound also affects the expression of genes involved in plant growth and development, leading to changes in cell division, differentiation, and metabolism. This compound can also improve plant resistance to environmental stresses, such as drought and heat.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea is a useful tool for studying plant growth and development in the laboratory. Its effects on cell division and elongation can be easily measured using techniques such as microscopy and image analysis. However, this compound can be expensive and difficult to obtain, and its effects may vary depending on the plant species and experimental conditions.
Direcciones Futuras
There are many potential future directions for research on N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea and its effects on plant growth and development. Some possible areas of investigation include:
1. The molecular mechanisms underlying this compound's effects on plant hormones and gene expression.
2. The effects of this compound on plant-microbe interactions, such as symbiotic nitrogen fixation and disease resistance.
3. The potential use of this compound in organic farming and sustainable agriculture.
4. The development of new this compound analogs with improved efficacy and specificity.
5. The application of this compound in other fields, such as biotechnology and medicine.
In conclusion, this compound is a synthetic cytokinin that has been shown to promote plant growth and development in a variety of crops. Its effects on cell division and elongation, as well as its impact on plant hormones and gene expression, make it a valuable tool for studying plant physiology and agriculture. Ongoing research on this compound and its potential applications in various fields will continue to shed light on its mechanisms of action and potential benefits.
Métodos De Síntesis
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea can be synthesized by reacting 4-chloroaniline with 1-methylcyclohexylisocyanate in the presence of a base catalyst. The resulting this compound product can be purified by recrystallization or chromatography. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea has been extensively studied for its effects on plant growth and development. Research has shown that this compound can increase fruit size and yield in a variety of crops, including grapes, kiwifruit, apples, and strawberries. This compound has also been shown to improve fruit quality by increasing sugar content, firmness, and color.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-14(9-3-2-4-10-14)17-13(18)16-12-7-5-11(15)6-8-12/h5-8H,2-4,9-10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBQGTURJTUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5420161.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5420165.png)

![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B5420175.png)
![4-[(3-methylphenyl)thio]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5420197.png)
![3-[2-(4-fluorophenyl)ethyl]-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5420205.png)
![1-acetyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5420210.png)
![5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420213.png)

![N-({(2R,5S)-5-[(6-methoxypyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-N,N',N'-trimethylethane-1,2-diamine](/img/structure/B5420228.png)
![4-(4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B5420239.png)
![N-(1,4-dioxan-2-ylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420240.png)
![3-(2,4-dichlorophenyl)-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide](/img/structure/B5420251.png)
![2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid](/img/structure/B5420263.png)